N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide
Description
N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a 1,3,4-thiadiazole derivative characterized by a benzyloxy-substituted phenyl ring at the C-5 position of the thiadiazole core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The benzyloxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability and influence interactions with biological targets.
Properties
IUPAC Name |
N-[3-acetyl-2-(4-phenylmethoxyphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13(23)20-19-21-22(14(2)24)18(26-19)16-8-10-17(11-9-16)25-12-15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFWYWUKURHVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyloxyphenyl halide reacts with the thiadiazole intermediate.
Acetylation: The acetyl group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halides, sulfonates, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Substitution: Halides (e.g., benzyl chloride), sulfonates (e.g., tosylates), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols, amines, or alkanes.
Substitution: Introduction of new aromatic or aliphatic substituents.
Scientific Research Applications
Antimicrobial Activity
N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide has shown significant antimicrobial properties. Compounds containing the thiadiazole moiety are known for their effectiveness against various microbial strains. Research indicates that this compound may inhibit the growth of bacteria and fungi, making it valuable in developing new antimicrobial agents.
Anticancer Properties
The compound's anticancer potential is another area of active research. Thiadiazole derivatives have been linked to antiproliferative effects against several cancer cell lines. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular pathways involved in cell cycle regulation .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Thiadiazole derivatives have been reported to exhibit activity against inflammatory conditions by inhibiting specific pathways associated with inflammation. This makes this compound a potential candidate for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Features
1,3,4-Thiadiazole derivatives share a common core structure but differ in substituents on the phenyl ring. Key structural parameters include:
- Dihedral Angles : The fluorophenyl analog exhibits a near-orthogonal dihedral angle (86.82°), which minimizes steric hindrance and optimizes crystal packing . The benzyloxy group in the target compound may induce similar or larger angles due to its bulk.
- Hydrogen Bonding : Fluorophenyl derivatives form robust hydrogen-bonded networks (e.g., R₁²(6) and R₂²(8) motifs), stabilizing the crystal lattice . The benzyloxy group’s ether oxygen could participate in similar interactions.
Key Data Table: Substituent Effects on Activity and Properties
*LogP values estimated via comparative analysis.
Biological Activity
N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Structural Characteristics
The compound features a thiadiazole ring , which is known for diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The presence of an acetamide group and a benzyloxy-substituted phenyl moiety enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 369.44 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of 2-((aryl)methylene)hydrazine-1-carbothioamides with acetic anhydride under reflux conditions. This method allows for the selective formation of the thiadiazole ring while introducing the necessary substituents to enhance biological activity.
Biological Activity Overview
Research indicates that compounds containing the thiadiazole moiety exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antimicrobial properties against various pathogens. For instance, derivatives with electron-withdrawing groups on the phenyl ring demonstrated enhanced activity against fungi like Candida albicans and bacteria such as Staphylococcus aureus .
- Anticancer Activity : Studies have reported that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with specific cellular pathways suggests potential applications in cancer therapy .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This could position them as potential treatments for inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Study : A study on related thiadiazole compounds found that those with benzyloxy substituents showed improved antifungal activity compared to non-substituted analogs. The minimum inhibitory concentration (MIC) values ranged from 32 to 42 μg/mL against A. niger and C. albicans .
- Anticancer Research : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
- Mechanistic Insights : Investigations into the binding affinities of thiadiazole derivatives with biological targets have revealed that these compounds can modulate enzyme activities associated with disease progression. For example, certain derivatives were found to selectively inhibit monoamine oxidase B (MAO B), which is relevant in neurodegenerative disorders .
Comparative Analysis of Related Compounds
The following table summarizes notable derivatives of thiadiazole compounds and their associated biological activities:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-{4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide | C19H19N3O3S | Known for anti-inflammatory properties |
| N-{4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide | C19H19N3O3S | Exhibits anticancer activity |
| N-{4-acetyl-5-(phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide | C19H19N3O3S | Serves as a baseline for comparing activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide?
- Methodological Answer : The compound is synthesized via a two-step reaction. First, a thiosemicarbazide intermediate is formed by refluxing p-benzyloxybenzaldehyde with thiosemicarbazide in ethanol and acetic acid. The intermediate is then cyclized with acetyl chloride under heating (80–90°C for 4 hours) to yield the thiadiazole core. Crystallization in aqueous ethanol provides the final product with ~70% yield. Critical parameters include solvent choice (ethanol for solubility control) and stoichiometric ratios to minimize byproducts .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data refinement uses SHELXL (via SHELXTL suite) for solving and refining the structure. Key metrics include:
- Space group: P2₁/c (monoclinic)
- Unit cell parameters: a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, β = 101.823°
- Hydrogen-bonding networks (N–H···O, C–H···O) stabilize the lattice, forming R₁²(6) and R₂²(8) motifs. Displacement parameters and torsional angles are validated using WinGX and ORTEP-3 for graphical representation .
Advanced Research Questions
Q. What intermolecular interactions govern the 3D packing of this compound, and how do they influence physicochemical properties?
- Methodological Answer : The crystal lattice is stabilized by:
- N5–H5···O4 (2.86 Å, 167°) and C17–H17A···O4 (2.54 Å, 137°) hydrogen bonds, forming inversion dimers.
- S2···O3 intramolecular contact (2.682 Å), contributing to conformational rigidity.
- π-Stacking between benzyloxy phenyl rings (dihedral angle: 86.82° with the thiadiazole plane).
These interactions impact solubility (via polarity) and thermal stability (melting point: 490 K). Hirshfeld surface analysis and CrystalExplorer can quantify interaction contributions .
Q. How do structural modifications at the 5-phenyl position affect cytotoxic activity in related 1,3,4-thiadiazole derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 4-Hydroxyphenyl substitution (e.g., compound 21 in cytotoxic assays) shows IC₅₀ = 4.27 µg/mL against SK-MEL-2 melanoma cells, attributed to hydrogen-bond donor capacity.
- 4-Benzyloxy substitution (as in the target compound) may reduce polarity, enhancing membrane permeability but requiring metabolic activation (e.g., O-debenzylation).
- Fluorine or methoxy groups alter electron density, modulating DNA intercalation or kinase inhibition. Comparative assays (MTT/proliferation) with controlled substituents are critical for SAR validation .
Q. How can contradictions in biological activity data between similar derivatives be resolved?
- Methodological Answer : Contradictions arise from variations in:
- Crystallographic conformation : Torsional angles (e.g., C14–S2–C15–N6) influence binding pocket compatibility. Overlay studies (Mercury 4.0) compare bioactive conformers.
- Assay conditions : Standardize cell lines (e.g., A549 vs. HCT15), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Metabolic stability : Microsomal stability assays (e.g., rat liver microsomes) identify prodrug activation or detoxification pathways. Cross-validate with crystallography and molecular docking (AutoDock Vina) .
Q. What computational tools are recommended for predicting reactivity or non-covalent interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Gaussian 09 with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO-LUMO gap) for reactivity predictions.
- Molecular Dynamics (MD) : GROMACS simulates solvation effects and ligand-protein binding stability (e.g., with COX-2 or EGFR targets).
- Hydrogen-Bond Propensity (HBP) : Mercury’s HBP tool predicts polymorph stability under varying crystallization conditions .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for structurally analogous thiadiazoles: How to address them?
- Methodological Answer : Variations (e.g., 490 K vs. 478 K in fluorophenyl analogs) may stem from:
- Polymorphism : Perform differential scanning calorimetry (DSC) to detect enantiotropic/monotropic transitions.
- Purity : Validate via HPLC (≥95% purity; C18 column, acetonitrile/water gradient).
- Crystallization solvents : Compare recrystallization in ethanol vs. acetone to assess solvent-dependent packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
